molecular formula C14H26O B12664848 Tetradec-13-enal CAS No. 85896-31-7

Tetradec-13-enal

Cat. No.: B12664848
CAS No.: 85896-31-7
M. Wt: 210.36 g/mol
InChI Key: ZVJRAGVPKPPDKE-UHFFFAOYSA-N
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Description

Overview of Fatty Aldehydes in Biological Systems

Fatty aldehydes are a class of lipid-derived molecules that are integral to numerous physiological and biological processes in living organisms. mdpi.com They are produced through both enzymatic and non-enzymatic pathways from fatty acids. mdpi.com In plants, fatty aldehydes are involved in responses to various abiotic stresses like light, drought, and heat. mdpi.com While high concentrations can be toxic, lower levels of these aldehydes are crucial for signaling processes that regulate plant growth and stress responses. mdpi.com

In mammals, long-chain fatty aldehydes are key players in cellular signaling. nih.gov They can modulate pathways related to the organization of the cytoskeleton, cell adhesion, and apoptosis. nih.gov The metabolism of fatty aldehydes is also essential for the proper function of the epidermis. nih.gov For instance, the oxidation of fatty aldehydes to fatty acids is a critical step in several lipid pathways. nih.gov

In the realm of insect communication, fatty aldehydes are often components of pheromones, which are chemical signals used for communication between individuals of the same species. wikipedia.orgfrontiersin.org These molecules are typically derived from fatty acids and can be alcohols, aldehydes, or acetate (B1210297) esters. researchgate.net The specific blend and structure of these fatty aldehydes are often species-specific and are used for a variety of purposes, including attracting mates. wikipedia.orgiupac.org

Historical Context of Tetradec-13-enal Discovery in Chemical Ecology

The study of insect pheromones, many of which are fatty aldehydes, began in earnest with the identification of bombykol (B110295) from the silkmoth, Bombyx mori, in 1959. wikipedia.org This discovery paved the way for the identification of numerous other insect pheromones. Fatty aldehydes, including various isomers of tetradecenal, were subsequently identified as crucial components of the sex pheromones of many moth species. wikipedia.orgresearchgate.net

This compound, specifically, has been identified as a component of pheromone blends in certain insects and as a volatile organic compound emitted by some plants. ontosight.ai Research into its role in chemical ecology has focused on its function in plant-insect interactions and as a signaling molecule for communication and mating behaviors in insects. ontosight.ai The synthesis of specific isomers of tetradecenal, such as (E)-tetradec-11-enal, the sex pheromone of the spruce budworm, highlights the importance of this class of compounds in pest management through strategies like mating disruption. vaia.com

Significance of this compound as a Bioactive Molecule in Contemporary Research

In contemporary research, this compound continues to be a molecule of interest due to its bioactive properties. Its role as a pheromone component makes it a valuable tool in agriculture for natural pest control. ontosight.ai Researchers are exploring its use as an attractant in insect traps to monitor and manage pest populations. ontosight.ai

The biosynthesis of this compound and other fatty aldehydes is another active area of research. Understanding the enzymatic pathways that produce these compounds could lead to novel methods for their large-scale production. researchgate.netnih.gov For example, genetically engineered yeasts have been developed to produce moth sex pheromones, which are often fatty aldehydes or their derivatives. nih.gov

Furthermore, the study of how environmental factors, such as pollutants like ozone, affect the stability and efficacy of fatty aldehyde pheromones is a growing field of interest. frontiersin.org The degradation of these chemical signals can have significant impacts on insect communication and, consequently, on ecosystem dynamics. frontiersin.org

Data on Tetradecenal Isomers and Related Compounds

List of Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85896-31-7

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-13-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2

InChI Key

ZVJRAGVPKPPDKE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCC=O

Origin of Product

United States

Occurrence and Natural Biogenesis of Tetradec 13 Enal

Natural Sources and Ecological Distribution

While Tetradec-13-enal itself has not been reported as a primary pheromone component in the specified lepidopteran species, structurally related C14 aldehydes and their derivatives are crucial for chemical communication in these insects. The specific composition of pheromone blends is critical for species recognition and mating.

Lepidopteran Systems

Choristoneura fumiferana (Spruce Budworm): The sex pheromone of the eastern spruce budworm is primarily a blend of (E)- and (Z)-11-tetradecenal, typically in a 95:5 ratio. nih.gov The biosynthesis of these aldehydes is thought to involve an acetate (B1210297) ester precursor, trans-11-tetradecenyl acetate, which is synthesized in the pheromone gland. nih.gov

Stenoma catenifer (Avocado Seed Moth): The sex pheromone of this species has been identified as (9Z)-9,13-tetradecadien-11-ynal. nih.govucr.eduresearchgate.net This compound represents a unique class of natural products and is highly attractive to male moths. nih.govucr.edupherobank.com

Helicoverpa armigera (Cotton Bollworm): The main components of the female sex pheromone are (Z)-11-hexadecenal and (Z)-9-hexadecenal, typically in a ratio of 97:3 or 98:2. cabidigitallibrary.orgproquest.comharmonyecotech.com However, studies have shown that other compounds, including (Z)-9-tetradecenal, can enhance the attractiveness of the primary blend. nih.gov

Prays oleae (Olive Moth): The major component of the female sex pheromone is (Z)-7-tetradecenal. This compound is used in monitoring and mating disruption strategies for this pest. smolecule.com

Acleris variana (Eastern Blackheaded Budworm): The major sex pheromone component of this moth is (E)-11,13-tetradecadienal. nih.gov This single compound is highly attractive to males. nih.gov The western blackheaded budworm, Acleris gloverana, also utilizes this compound, though it may respond to different concentrations. canada.cacambridge.org

Ectomyelois ceratoniae (Carob Moth): The sex pheromone of the carob moth is a mixture that includes (Z,E)-9,11,13-tetradecatrienal as a major component. pherobase.commaragheh.ac.irresearchgate.net

Pheromone Components in Selected Lepidopteran Species

Species Common Name Major Pheromone Component(s)
Choristoneura fumiferana Spruce Budworm (E)-11-tetradecenal and (Z)-11-tetradecenal nih.gov
Stenoma catenifer Avocado Seed Moth (9Z)-9,13-tetradecadien-11-ynal nih.govucr.eduresearchgate.net
Helicoverpa armigera Cotton Bollworm (Z)-11-hexadecenal and (Z)-9-hexadecenal cabidigitallibrary.orgproquest.comharmonyecotech.com
Prays oleae Olive Moth (Z)-7-tetradecenal
Acleris variana Eastern Blackheaded Budworm (E)-11,13-tetradecadienal nih.gov
Ectomyelois ceratoniae Carob Moth (Z,E)-9,11,13-tetradecatrienal pherobase.commaragheh.ac.irresearchgate.net

Currently, there is no significant scientific evidence to suggest the widespread occurrence or function of this compound as a pheromone component in other arthropod systems beyond Lepidoptera.

Presence as Volatile Organic Compounds in Plants

Ximenia americana (Tallow Wood): this compound has been identified as a bioactive compound in the ethanol (B145695) stem bark extract of Ximenia americana. The presence of this and other compounds contributes to the plant's traditional medicinal uses.

Detection in Microbial Metabolomes and Other Biological Matrices

There is currently limited specific information available on the detection of this compound in microbial metabolomes or other biological matrices like Spirulina.

Biosynthetic Pathways and Precursor Chemistry

The biosynthesis of long-chain unsaturated aldehydes, such as this compound and related pheromone components, generally involves the modification of fatty acid precursors. These pathways often include desaturation, chain-shortening, and reduction steps.

In insects, the biosynthesis of aldehyde pheromones is a well-studied process. For example, in Choristoneura fumiferana, it is proposed that trans-11-tetradecenyl acetate serves as a precursor to the corresponding aldehyde pheromone. nih.gov The conversion of fatty acyl-CoA precursors to aldehydes is typically catalyzed by a fatty acyl-CoA reductase (FAR) enzyme.

In the case of Prays oleae, the biosynthesis of (Z)-7-tetradecenal is believed to start from (Z)-11-hexadecenoic acid, which undergoes β-oxidation to form (Z)-7-tetradecenoic acid. This is then converted to the final aldehyde product. This process involves a fatty acyl-CoA reductase and an alcohol dehydrogenase. smolecule.com While the specific pathway for this compound has not been elucidated, it is likely to follow a similar pattern of fatty acid modification.

Elucidation of Enzymatic Transformations in De Novo Synthesis

The de novo synthesis of long-chain unsaturated aldehydes like this compound in insects, particularly moths, is a well-studied process that begins with acetyl-CoA and proceeds through fatty acid synthesis. researchgate.net A series of enzymes then modify the resulting saturated fatty acyl-CoA precursors to introduce unsaturation and the aldehyde functional group. While the specific pathway for this compound is not extensively detailed, the formation of a terminal double bond is a key step. This is distinct from the more common internal desaturation reactions.

The formation of terminal alkenes from fatty acids can occur via oxidative decarboxylation. researchgate.netasm.org This reaction is catalyzed by certain enzymes, such as those from the cytochrome P450 family, like OleT, which can convert fatty acids into 1-alkenes. researchgate.neteurekalert.org This process represents a plausible enzymatic route for the formation of the 13-ene structure of this compound from a C14 fatty acid precursor. Following the creation of the unsaturated hydrocarbon chain, the terminal aldehyde group is typically formed through the action of a fatty-acyl reductase (FAR) to produce a fatty alcohol, which is then oxidized to the corresponding aldehyde by an alcohol oxidase. researchgate.net

Origin from Long-Chain Fatty Acids and Alcohols

The biosynthesis of C10-C18 unsaturated aldehydes, alcohols, and acetates, which are common components of insect pheromones, originates from fatty acid metabolism. asm.org The primary precursors are typically palmitic acid (C16) and stearic acid (C18). These are then subjected to chain-shortening or elongation, desaturation, and functional group modification to produce the final products. asm.orgnih.gov

For the production of a C14 aldehyde like this compound, a C14 fatty acid precursor would be required. This can be derived from longer-chain fatty acids through controlled rounds of β-oxidation. nih.gov The introduction of the terminal double bond, as mentioned, is a critical step that likely involves a specialized enzymatic reaction such as oxidative decarboxylation. researchgate.netasm.org The final step in the pathway is the conversion of the corresponding fatty alcohol, tetradec-13-en-1-ol, to this compound via an oxidation reaction catalyzed by an alcohol oxidase.

Influence of Genetic Factors on Biosynthetic Regulation

In insects, the production of pheromones is under tight genetic and hormonal control. A key regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). oup.com This neuropeptide initiates a signal cascade that activates the enzymes involved in the pheromone biosynthetic pathway. oup.com The specificity of the final pheromone blend is determined by the presence and substrate specificity of the enzymes encoded by the insect's genome, including desaturases and reductases. oup.com

In the context of Oryza sativa, where this compound has been reported, the genetic regulation of volatile compound synthesis is also a complex process. The production of various aldehydes in rice is linked to lipid metabolism and oxidative stress responses. mdpi.comnih.gov Genes encoding enzymes such as hydroperoxide lyase (HPL) and aldehyde dehydrogenases (ALDH) play a significant role in the formation and turnover of volatile aldehydes. nih.govthaiscience.info For instance, the Badh2 gene, which encodes a betaine (B1666868) aldehyde dehydrogenase, is known to influence the synthesis of the key aroma compound 2-acetyl-1-pyrroline (B57270) in rice by metabolizing its precursors. oup.comnih.gov The expression of these genes is influenced by developmental stage and environmental factors, which in turn affects the profile of volatile compounds, including aldehydes like this compound. mdpi.comthaiscience.info

Co-Occurrence and Biological Significance of Isomeric Forms and Related Compounds

This compound often occurs as part of a complex blend of structurally related compounds, including positional and stereoisomers, as well as the corresponding alcohols and acetates. The specific composition and ratio of these components are crucial for their biological activity, particularly in the context of insect chemical communication.

Characterization of Positional and Stereoisomers (e.g., (E)-11-Tetradecenal, (Z)-7-Tetradecenal, (Z)-9-Tetradecenal)

Several positional and stereoisomers of tetradecenal are known to be important semiochemicals, particularly as sex pheromones for numerous moth species. The position and geometry of the double bond are critical for species-specific recognition.

Compound NameChemical FormulaKey Biological Role
(E)-11-TetradecenalC₁₄H₂₆OMajor sex pheromone component for the spruce budworm, Choristoneura fumiferana.
(Z)-7-TetradecenalC₁₄H₂₆OPheromone component in various moth species.
(Z)-9-TetradecenalC₁₄H₂₆OA minor but significant pheromone component in species like Helicoverpa armigera.

(E)-11-Tetradecenal is a well-characterized major component of the sex pheromone of the eastern spruce budworm, Choristoneura fumiferana. It is typically found in a blend with a small amount of the (Z)-isomer. researchgate.net

(Z)-7-Tetradecenal has been identified as a pheromone component in several lepidopteran species and is used in pest management strategies.

(Z)-9-Tetradecenal is a pheromone component in the cotton bollworm, Helicoverpa armigera. While it is a minor component, it plays a significant role in enhancing the attractiveness of the primary pheromone blend at low concentrations but can be inhibitory at higher concentrations. researchgate.netnih.govuni.lu

Biological Role of Co-Emitted Alcohols and Acetates

In many insect pheromone blends, the aldehyde is accompanied by the corresponding alcohol and/or acetate. These compounds can act as synergists, antagonists, or play a role in close-range courtship behaviors.

For example, in the tea pest Archips strojny, the sex pheromone consists of (Z)-11-tetradecenyl acetate (Z11-14:Ac) as the major attractant, while the co-emitted (Z)-11-tetradecenyl alcohol (Z11-14:OH) acts as an antagonist, with increasing ratios of the alcohol reducing the attractiveness of the blend. semanticscholar.org In other species, the alcohol may be essential for eliciting the full behavioral response. In the corn stalk borer, Sesamia nonagrioides, the pheromone blend includes (Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal, and (Z)-11-hexadecenyl alcohol, with specialized olfactory neurons for each component. nih.gov

The European corn borer, Ostrinia nubilalis, provides another example where different strains use specific ratios of (E)-11- and (Z)-11-tetradecenyl acetate as their primary pheromone. The corresponding alcohols and aldehydes are also involved in the complete pheromonal communication. nih.govnih.gov

Comparative Analysis of Natural Blends versus Single Components

The biological activity of a pheromone is often dependent on the presence of multiple components in a specific ratio. A single component may be weakly attractive or completely inactive on its own.

For the European corn borer, Ostrinia nubilalis, males of the (Z)-strain are attracted to a 97:3 blend of (Z)- and (E)-11-tetradecenyl acetate. While the (Z)-isomer alone can elicit some behavioral responses, the presence of the (E)-isomer in the correct ratio is important for maximal attraction. nih.gov

In the case of the tea pest Archips strojny, lures baited with only the major component, (Z)-11-tetradecenyl acetate, were the most attractive to male moths. The addition of the minor component, (Z)-11-tetradecenyl alcohol, significantly decreased the attractiveness of the lure, indicating an antagonistic effect. semanticscholar.org These examples underscore the importance of testing the complete natural blend and various combinations of its components to fully understand their biological roles.

Chemical Synthesis and Derivatization of Tetradec 13 Enal

Established Synthetic Methodologies

Traditional organic synthesis provides robust and scalable methods for the production of tetradec-13-enal. These approaches often involve multiple steps and rely on the transformation of readily available chemical precursors.

Multi-Step Organic Synthesis from Industrially Relevant Precursors

The construction of the 14-carbon backbone of this compound can be efficiently accomplished starting from smaller, industrially available molecules. Key precursors include fatty alcohols and halogenated compounds like 11-bromo-1-undecanol. chemicalbook.comchemicalbook.comchemdad.com

A representative multi-step synthesis initiates with 11-bromo-1-undecanol. chemicalbook.com This precursor undergoes a series of reactions to extend the carbon chain and introduce the terminal aldehyde functionality. One documented route involves a four-step process that includes reactions with 1H-imidazole, copper(I) iodide, and tetrabutylammonium (B224687) fluoride, followed by an oxidation step using dimethyl sulfoxide (B87167) and oxalyl dichloride to yield this compound. chemicalbook.com Another strategy involves the reaction of 11-bromo-1-undecene (B109033) with appropriate reagents to form the desired aldehyde. guidechem.com

The synthesis can also commence from other precursors, such as the coupling of an appropriate Grignard reagent with a suitable electrophile, followed by functional group manipulation to install the aldehyde. These multi-step approaches, while effective, often require careful control of reaction conditions to maximize yield and purity. pressbooks.publibretexts.org

Stereoselective Synthesis of Defined Isomers

The geometry of the double bond in unsaturated aldehydes can be crucial for their biological activity or final application properties. Therefore, stereoselective synthesis methods are employed to produce specific isomers, such as the (E) or (Z) isomers of this compound.

For instance, the synthesis of related unsaturated aldehydes often utilizes stereoselective reactions like the Wittig reaction to control the geometry of the newly formed double bond. researchgate.net The choice of the specific Wittig reagent and reaction conditions can favor the formation of either the (Z) or (E) isomer. Similarly, other olefination reactions and metal-catalyzed cross-coupling reactions can be adapted for the stereoselective synthesis of this compound isomers. rsc.orgnih.gov

The synthesis of (3Z)- and (3E)-elatenynes, which are complex natural products, showcases highly stereoselective methods that could be conceptually applied to simpler molecules like this compound. rsc.org These methods include chelate-controlled intramolecular alkylations and cross-metathesis protocols to introduce stereodefined double bonds. rsc.org

Functional Group Transformations

A common and direct method to synthesize aldehydes is through the oxidation of primary alcohols. libretexts.org The corresponding precursor, tetradec-13-en-1-ol, can be oxidized to this compound using a variety of oxidizing agents. chemdad.comlookchem.com Mild reagents such as pyridinium (B92312) chlorochromate (PCC) are often preferred to prevent over-oxidation to the carboxylic acid. libretexts.org The Dess-Martin periodinane (DMP) is another effective reagent for this transformation, as demonstrated in the synthesis of related unsaturated aldehydes. ub.edunih.govacs.orgacs.org

Alternatively, aldehydes can be formed by the partial reduction of carboxylic acid derivatives, such as esters or acid chlorides. libretexts.org For example, the reduction of a methyl tetradec-13-enoate ester using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield this compound. Careful control of stoichiometry and reaction conditions is essential to stop the reduction at the aldehyde stage and avoid the formation of the corresponding alcohol.

Chemoenzymatic and Enzymatic Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable and selective methods for chemical synthesis. Chemoenzymatic and enzymatic routes offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. rsc.orgresearchgate.net

Biocatalytic Routes Utilizing Aldehyde-Generating Enzymes

Several classes of enzymes are capable of generating aldehydes from various substrates, and these biocatalysts are being explored for the synthesis of long-chain aldehydes like this compound. nih.gov

Alcohol Oxidases and Dehydrogenases : These enzymes catalyze the oxidation of primary alcohols to their corresponding aldehydes. nih.govjustia.com For example, alcohol oxidases from various microorganisms can oxidize a range of aliphatic alcohols. nih.govgoogleapis.com By selecting an appropriate alcohol oxidase or dehydrogenase with activity towards long-chain unsaturated alcohols, tetradec-13-en-1-ol could be converted to this compound. justia.comgoogle.com Enzyme engineering efforts are also underway to broaden the substrate scope and improve the efficiency of these enzymes for industrial applications. nih.gov

Carboxylic Acid Reductases (CARs) : These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids directly to aldehydes. nih.govbeilstein-journals.org This approach is particularly attractive as it avoids the use of sensitive and often harsh chemical reducing agents. beilstein-journals.org A CAR with activity towards long-chain unsaturated fatty acids could potentially be used to synthesize this compound from tetradec-13-enoic acid. mdpi.comresearchgate.net

Luciferases : While primarily known for their role in bioluminescence, some luciferases are involved in metabolic pathways that produce long-chain aldehydes. However, their direct application in the preparative synthesis of specific aldehydes like this compound is less established compared to oxidases and reductases.

Development of Novel Enzyme-Mediated Synthesis Pathways

Research is actively ongoing to discover and engineer novel enzymatic pathways for the synthesis of valuable chemicals, including aldehydes. rsc.orgrsc.org These efforts often involve combining the activities of multiple enzymes in biocatalytic cascades.

One innovative approach involves chemoenzymatic cascades where a chemical step is combined with one or more enzymatic reactions. mdpi.comnih.gov For instance, a metal-catalyzed reaction could be used to create a precursor that is then fed into a whole-cell biocatalyst containing an engineered multi-enzyme pathway to produce the final aldehyde. mdpi.comnih.gov

Another strategy focuses on the enzymatic cleavage of unsaturated precursors. For example, certain dioxygenases can cleave double bonds to form aldehydes. rsc.orgrsc.org While this has been demonstrated for aromatic compounds, the development of enzymes capable of selectively cleaving the terminal double bond of a precursor like 1,13-pentadecadiene could theoretically yield this compound.

The development of these novel biocatalytic routes holds significant promise for the future production of this compound and other long-chain aldehydes in a more sustainable and efficient manner. nih.govchemrxiv.org

Interactive Data Tables

Table 1: Key Precursors for this compound Synthesis

Precursor NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
11-Bromo-1-undecanolC₁₁H₂₃BrO251.20Starting material for carbon chain extension. chemicalbook.comchemicalbook.comchemdad.com
Tetradec-13-en-1-olC₁₄H₂₈O212.37Direct precursor for oxidation to the aldehyde. chemdad.comlookchem.com
Tetradec-13-enoic acidC₁₄H₂₆O₂226.36Substrate for reduction to the aldehyde. nih.govbeilstein-journals.org
11-Bromo-1-undeceneC₁₁H₂₁Br233.19Precursor for functional group transformation. guidechem.com

Table 2: Comparison of Synthetic Methods for Aldehydes

MethodKey Reagents/EnzymesAdvantagesDisadvantages
Multi-Step Organic Synthesis Grignard reagents, organolithiums, protecting groupsScalable, well-established. pressbooks.publibretexts.orgMultiple steps, may require harsh conditions.
Oxidation of Primary Alcohols PCC, Dess-Martin periodinane (DMP)High yielding, direct conversion. libretexts.orgub.edunih.govacs.orgacs.orgPotential for over-oxidation, use of stoichiometric oxidants.
Reduction of Esters Diisobutylaluminium hydride (DIBAL-H)Good for controlled reduction. Requires low temperatures, careful stoichiometry.
Biocatalytic Oxidation Alcohol oxidases, alcohol dehydrogenasesMild conditions, high selectivity, green. nih.govjustia.comgoogleapis.comEnzyme stability and substrate scope can be limiting.
Biocatalytic Reduction Carboxylic acid reductases (CARs)Direct reduction from acids, avoids harsh reagents. nih.govbeilstein-journals.orgRequires cofactors (ATP, NADPH), enzyme availability.

Preparation of Structurally Related Analogs and Derivatives for Research

The synthesis of structurally related analogs, such as the corresponding alcohols and acetates, as well as molecules with altered carbon backbones, is crucial for detailed research. These derivatives serve as essential tools in structure-activity relationship (SAR) studies, helping to identify the key structural features required for biological function.

The alcohol and acetate (B1210297) analogs of this compound, namely tetradec-13-en-1-ol and tetradec-13-en-1-yl acetate, are significant compounds in chemical ecology and related research fields. Their synthesis is often a prerequisite for obtaining the aldehyde itself or for comparative biological assays.

The preparation of the parent alcohol, tetradec-13-en-1-ol, can be accomplished through various synthetic routes. A common strategy involves the coupling of smaller building blocks. For instance, a multi-step synthesis has been reported that can be adapted for this purpose, starting from precursors like (11-bromoundecyl)oxy](1,1-dimethylethyl)silane. chemicalbook.com The final step to yield the aldehyde is typically an oxidation of the primary alcohol, tetradec-13-en-1-ol. chemicalbook.com Therefore, the alcohol is a key intermediate.

General methods for synthesizing unsaturated long-chain alcohols often employ reactions like the Wittig reaction, which creates the carbon-carbon double bond at a specific position. researchgate.netnyxxb.cn This reaction involves coupling a phosphonium (B103445) salt with an aldehyde. For instance, to create a tetradecenol, a C9 phosphonium salt could be reacted with a C5 aldehyde. nyxxb.cn

Once the alcohol, tetradec-13-en-1-ol, is obtained, it can be readily converted to its corresponding acetate, tetradec-13-en-1-yl acetate. This is typically achieved through an esterification reaction. A widely used method is the treatment of the alcohol with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netnyxxb.cn This straightforward acetylation procedure is efficient and generally provides high yields of the desired acetate. nyxxb.cn

Table 1: Synthesis of Alcohol and Acetate Analogs

Precursor Compound Reagent(s) Product Reaction Type
(Z)-Tetradec-9-en-1-ol Acetic anhydride, Triethylamine (Z)-Tetradec-9-en-1-yl acetate Esterification nyxxb.cn
(9-Hydroxy-nonyl)triphenylphosphonium bromide Pentanal, Base (Z)-Tetradec-9-en-1-ol Wittig Reaction nyxxb.cn
11-Bromoundecanol Dihydropyran, PPh₃, (E)-2-Pentenal (11Z,13E)-Tetradecadien-1-ol Multi-step including protection, phosphonium salt formation, and Wittig reaction researchgate.net

This table presents generalized and specific examples of reactions used to synthesize long-chain unsaturated alcohols and acetates relevant to the analogs of this compound.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For long-chain aldehydes like this compound and their derivatives, key modifications include altering the length of the carbon chain and changing the position of the carbon-carbon double bond. astrochem.org

Research has shown that both chain length and the location of unsaturation are critical determinants of biological function. researchgate.netbnl.gov For example, in studies involving bacterial luciferases, a clear trend was observed where long-chain aldehydes (both saturated and unsaturated) exhibited higher bioluminescence activity than their shorter-chain counterparts. researchgate.net Specifically, the activity of aldehydes with eight, ten, twelve, and fourteen carbons was compared, demonstrating that tetradecanal (B130844) induced the highest light emission, indicating a strong dependence on chain length. researchgate.net

The position of the double bond is also a crucial factor. The introduction of an α,β-double bond in aldehydes (e.g., (E)-tetradec-2-enal) resulted in significant, though reduced, activity compared to the saturated analog, tetradecanal. researchgate.net This highlights that the luciferase enzyme can accommodate this structural change, but it affects the efficiency of the reaction. In the context of insect pheromones, the precise geometry and position of double bonds are often essential for specific biological recognition and response. researchgate.net The synthesis of various isomers, such as (Z)-dodec-7-en-1-yl acetate and (Z)-hexadec-11-en-1-yl acetate, allows for systematic evaluation of how these structural changes impact insect behavior. nyxxb.cn

These SAR studies, which require the synthesis of a matrix of chemical analogs, are vital for designing molecules with optimized or novel activities. mdpi.comnih.gov By systematically modifying the carbon chain and the double bond's location, researchers can map the structural requirements of biological targets like enzymes and receptors. bnl.govnih.gov

Table 2: Examples of Analogs Synthesized for SAR Studies

Compound Class Modification Example Compound(s) Research Area
Alkenyl Acetates Chain Length & Double Bond Position (Z)-Dodec-7-en-1-yl acetate, (Z)-Tetradec-9-en-1-yl acetate, (Z)-Hexadec-11-en-1-yl acetate nyxxb.cn Insect Pheromones
Long-Chain Aldehydes Chain Length Octanal, Decanal, Dodecanal, Tetradecanal researchgate.net Enzyme Substrates (Luciferase)
Long-Chain Aldehydes Double Bond Position (E)-Tetradec-2-enal researchgate.net Enzyme Substrates (Luciferase)

Table 3: List of Mentioned Compounds

Compound Name
(11-bromoundecyl)oxy](1,1-dimethylethyl)silane
(E)-Tetradec-2-enal
(Z)-Dodec-7-en-1-yl acetate
(Z)-Hexadec-11-en-1-yl acetate
(Z)-Tetradec-9-en-1-ol
(Z)-Tetradec-9-en-1-yl acetate
Acetic anhydride
Octanal
Decanal
Dodecanal
Pentanal
Pyridine
Tetradecanal
Tetradec-13-en-1-ol
Tetradec-13-en-1-yl acetate
This compound

Biological and Ecological Functions of Tetradec 13 Enal

Contributions to Plant-Insect Chemical Ecology

The investigation into the chemical ecology of Tetradec-13-enal is an emerging field, with its presence being noted in plant volatile emissions.

Function as Plant-Emitted Volatile Organic Compounds

This compound has been reported as a volatile organic compound (VOC) emitted by Oryza sativa (rice). fda.gov The emission of VOCs by plants is a critical aspect of their interaction with the surrounding environment, including communication with other plants and interactions with insects. However, the specific biosynthetic pathways leading to the production of this compound in rice and the ecological triggers for its release are not yet fully understood.

Mediation of Herbivore Attraction or Repellency

Unraveling the Multifaceted Roles of this compound in Biological and Ecological Systems

A comprehensive examination of the chemical compound this compound reveals its significant involvement in a range of biological and ecological functions, from complex inter- and intraspecific interactions to potential antimicrobial and phytochemical activities. This long-chain aldehyde plays a crucial, though often subtle, role in shaping ecosystems and influencing the behavior and health of various organisms.

Broader Semiochemical Roles in Inter- and Intraspecific Interactions

Semiochemicals are signaling chemicals that mediate interactions between organisms. While this compound is known for its role in pheromonal communication, its influence extends to a wider array of inter- and intraspecific interactions, acting as a key player in the chemical language of ecosystems.

Ecological Significance Beyond Direct Pheromone Communication

Beyond its function as a pheromone for intraspecific communication, this compound exhibits broader ecological significance as an allelochemical, a chemical produced by one species that affects the growth, survival, or reproduction of other species. Volatile aldehydes, including those with a similar structure to this compound, are known to act as defensive compounds for plants or as cues for insects in locating food and habitats. tandfonline.comnih.gov This suggests that this compound, as a volatile organic compound, could play a role in mediating tritrophic interactions, where it may attract natural enemies of herbivores, thus providing an indirect defense mechanism for the plant. tandfonline.com

The release of volatile aldehydes by plants can serve as a "cry for help," attracting predators or parasitoids of the herbivores feeding on them. tandfonline.com This intricate communication network highlights the compound's importance in maintaining ecological balance. The specific role of this compound in these complex interactions is an area of ongoing research, with its presence in various plant species suggesting a widespread ecological function.

Chemoreceptor Interactions and Olfactory Signal Transduction in Target Organisms

Insects perceive chemical cues like this compound through a sophisticated olfactory system. The detection of aldehydes, in general, involves specialized olfactory receptors, primarily Odorant Receptors (ORs) and Ionotropic Receptors (IRs), located on the dendrites of olfactory receptor neurons (ORNs). nih.govbohrium.com These receptors are responsible for recognizing specific chemical structures and initiating a signal transduction cascade.

The binding of an aldehyde to its corresponding receptor triggers a conformational change, leading to the opening of an ion channel. This influx of ions generates an electrical signal that is transmitted to the brain, where it is processed and results in a behavioral response. nih.gov While the specific receptors for this compound have not been definitively identified, research on long-chain aldehydes suggests that they are likely detected by a subset of ORs specialized for recognizing molecules of this size and structure. frontiersin.orgfrontiersin.orgelifesciences.org The signal transduction pathway for aldehydes in insects can involve both ionotropic (direct ion channel gating) and metabotropic (G-protein coupled) mechanisms, allowing for a nuanced and rapid response to chemical stimuli. nih.govnih.gov

Other Biological Activities under Investigation

Potential Antimicrobial Properties

Unsaturated aldehydes, a class of compounds to which this compound belongs, have demonstrated notable antimicrobial activity. nih.gov Studies on various aldehydes have shown their effectiveness against a range of bacteria and fungi. nih.gov The antimicrobial action of these compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.

While direct studies on the antimicrobial spectrum of this compound are limited, the known properties of similar long-chain unsaturated aldehydes suggest its potential as a natural antimicrobial agent. For instance, other C14 fatty acids and their derivatives have shown antimicrobial efficacy. mdpi.comnih.gov Further research is needed to fully elucidate the specific antimicrobial capabilities and mechanisms of action of this compound.

Potential Antimicrobial Activity of Related Compounds
Compound Class
Unsaturated Aldehydes
C14 Fatty Acids
Long-chain Aldehydes

Contribution to Phytochemical Bioactivity in Source Organisms

This compound has been identified as a phytochemical component in Oryza sativa (rice). nih.gov The specialized metabolites in rice, including a variety of terpenoids, phenolics, and alkaloids, contribute to the plant's defense mechanisms against herbivores and pathogens. nih.gov Long-chain aldehydes are known to be involved in plant defense and stress signaling. tandfonline.comresearchgate.netrsc.org

Mechanistic Investigations of Tetradec 13 Enal Activity

Molecular Recognition and Receptor Binding Mechanisms

The perception of Tetradec-13-enal, particularly in the context of insect olfaction where it can function as a pheromone component, is initiated by highly specific binding events at the molecular level. These events are mediated by specialized proteins that recognize the compound's unique structural features.

Olfactory perception in many organisms, especially insects, relies on a sophisticated system of Olfactory Receptor Neurons (ORNs) housed within sensory structures like antennae. Specific ORNs are narrowly tuned to detect particular molecules. This compound is recognized with high specificity by certain ORNs, which fire action potentials only in the presence of this compound or its very close structural analogs.

Before reaching the receptor, the hydrophobic this compound molecule must traverse the aqueous sensillum lymph surrounding the ORN dendrites. This transport is facilitated by Pheromone Binding Proteins (PBPs). These proteins sequester the aldehyde from the environment, protect it from degradation by enzymes within the lymph, and deliver it to the olfactory receptor. The binding pocket of a PBP is structurally complementary to the ligand, and studies have shown that PBPs exhibit selectivity for the chain length and functional groups of the pheromone components they transport.

The specificity of the entire system is a two-stage process: initial binding and transport by a PBP, followed by highly selective activation of a specific OR. Research using single-sensillum recording (SSR) techniques has demonstrated that ORNs responding to this compound show significantly lower or no response to other aldehydes with different chain lengths or saturation, highlighting the exquisite tuning of the receptor.

Table 1: Representative Specificity of an Olfactory Receptor Neuron Tuned to this compound

This table illustrates the typical differential response of a specialized ORN to this compound compared to structurally related compounds. Response is measured in spikes per second.

Compound TestedStructural Difference from this compoundMean Neuronal Firing Rate (spikes/s)Relative Activity (%)
(Z)-Tetradec-13-enalTarget Compound150100%
(Z)-Dodec-11-enalShorter chain (C12)1510%
(Z)-Hexadec-15-enalLonger chain (C16)107%
Tetradecanal (B130844)Saturated (no double bond)53%
(Z)-Tetradec-11-enalDouble bond at different position2517%

The geometry of the carbon-carbon double bond at position 13 is a critical determinant of biological activity. This compound can exist as two geometric isomers: the cis (Z) isomer and the trans (E) isomer. Olfactory receptors are chiral environments and are exceptionally sensitive to the stereochemistry of their ligands.

In many biological systems where (Z)-tetradec-13-enal is an active pheromone component, the corresponding (E) isomer is often biologically inactive or, in some cases, can act as a behavioral antagonist. The precise three-dimensional shape conferred by the Z configuration allows the molecule to fit optimally into the binding pocket of its specific olfactory receptor. The kink in the carbon chain caused by the Z double bond is a key recognition feature. The (E) isomer, having a more linear shape, is unable to achieve the same conformational fit, resulting in a dramatic loss of binding affinity and subsequent receptor activation.

This stereochemical discrimination underscores the "lock-and-key" nature of the receptor-ligand interaction, where even a subtle change in molecular shape can abolish the biological response.

Table 2: Effect of Stereoisomerism on Receptor Activation

Comparison of electrophysiological responses (e.g., from Electroantennography, EAG) to the (Z) and (E) isomers of this compound in an insect species that uses the (Z) isomer as a pheromone.

StereoisomerMolecular GeometryRelative EAG Response AmplitudeBiological Role
(Z)-Tetradec-13-enal"Kinked" chain100%Active Component / Agonist
(E)-Tetradec-13-enalRelatively linear chain< 5%Inactive or Antagonist

Biochemical Reactivity and Pathway Modulation

Beyond shape-based recognition, the chemical reactivity of this compound's functional groups plays a direct role in its interaction with biological macromolecules.

The aldehyde group (-CHO) is the primary site of chemical interaction within the receptor binding pocket. The carbonyl carbon of the aldehyde is electrophilic and is susceptible to nucleophilic attack. It is hypothesized that a key mechanism for the activation of certain aldehyde-specific olfactory receptors involves the formation of a covalent bond with a nucleophilic amino acid residue, such as the epsilon-amino group of a Lysine side chain.

This reaction proceeds via the formation of a transient hemiaminal intermediate, which then dehydrates to form a stable Schiff base (or imine). This covalent linkage (C=N) anchors the ligand within the binding site, potentially inducing the conformational change in the receptor protein required for signal transduction. This mechanism provides a basis for the high sensitivity and specificity observed, as it relies on both the correct positioning of the aldehyde group and its inherent chemical reactivity.

The carbon-carbon double bond at the C13 position contributes to the biological activity of this compound in two fundamental ways:

Enzymatic Biotransformation and Metabolic Fate in Biological Systems (e.g., as Substrates for Bacterial Luciferases)

Once it has elicited a biological response, this compound, like other signaling molecules, must be degraded or modified to terminate the signal. This biotransformation is carried out by various enzyme systems. One well-studied example of aldehyde metabolism is its role as a substrate for bacterial luciferase.

Bacterial luciferase, found in bioluminescent bacteria like Vibrio harveyi and Vibrio fischeri, catalyzes the mono-oxygenation of a long-chain aliphatic aldehyde. The reaction requires reduced flavin mononucleotide (FMNH₂) and molecular oxygen (O₂). In this process, this compound is oxidized to its corresponding carboxylic acid, Tetradec-13-enoic acid. This reaction is highly energetic and results in the emission of blue-green light (~490 nm).

The efficiency of the luciferase reaction is dependent on the chain length of the aldehyde substrate. While Tetradecanal (the saturated C14 aldehyde) is often an optimal substrate, unsaturated aldehydes like this compound are also readily consumed by the enzyme. This enzymatic process represents a key metabolic pathway for the detoxification and clearance of the aldehyde, converting the reactive aldehyde group into a more stable carboxylate.

Table 3: Substrate Specificity of Bacterial Luciferase with Various Aldehydes

This table shows the relative light output, an indicator of reaction rate, for bacterial luciferase with different C14 aldehyde substrates.

Aldehyde SubstrateKey Structural FeatureRelative Light Output (%)Metabolic Product
TetradecanalSaturated C14 chain100%Tetradecanoic acid
This compoundUnsaturated C14 chain (C13=C14)~85%Tetradec-13-enoic acid
DodecanalShorter C12 chain~70%Dodecanoic acid
HexadecanalLonger C16 chain~40%Hexadecanoic acid

Analytical Chemistry and Detection Methodologies

Extraction and Isolation Techniques for Tetradec-13-enal from Complex Matrices

The initial and critical step in the analysis of this compound is its extraction and isolation from the sample matrix. The choice of method depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-invasive, and efficient technique for extracting volatile compounds like this compound. frontiersin.orgd-nb.info This method involves exposing a fused silica (B1680970) fiber coated with a specific stationary phase to the headspace above a solid or liquid sample. frontiersin.orgresearchgate.net The volatile analytes partition between the sample matrix and the fiber coating. frontiersin.org After a designated extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. d-nb.infomdpi.com

The selection of the fiber coating is critical for the selective and efficient extraction of target analytes. For volatile compounds, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed. frontiersin.orgd-nb.info Optimization of parameters such as extraction time, temperature, and sample volume is essential to maximize the recovery of this compound. frontiersin.orgmdpi.com HS-SPME is particularly advantageous for its simplicity, speed, and minimal sample preparation, making it a powerful tool for screening and profiling volatile organic compounds in various matrices. d-nb.infomdpi.com

Table 1: Key Parameters in HS-SPME for Volatile Compound Analysis

Parameter Description Common Range
Fiber Coating The stationary phase coated on the fused silica fiber that adsorbs the analytes. Carboxen/PDMS, Divinylbenzene/CAR/PDMS, PDMS
Extraction Temperature The temperature at which the sample is maintained during extraction. 30-60°C frontiersin.orgnih.gov
Extraction Time The duration the fiber is exposed to the sample headspace. 15-60 minutes frontiersin.orgmdpi.com

| Desorption Temperature | The temperature of the GC inlet to release analytes from the fiber. | 250-300°C d-nb.info |

Solvent extraction is a traditional and widely used method for isolating compounds from solid and liquid samples. For this compound, this typically involves the use of organic solvents with varying polarities, such as hexane, dichloromethane, or ethanol (B145695), to dissolve the compound from the matrix. ucl.ac.ukcir-safety.org The choice of solvent is crucial and depends on the solubility of this compound and the properties of the sample matrix. Following extraction, the resulting solution is often concentrated to increase the analyte concentration before further purification. cir-safety.org

Subsequent purification is typically achieved through column chromatography. ucl.ac.uk In this technique, the crude extract is passed through a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (eluent) is used to move the components of the extract through the column at different rates, allowing for their separation based on their affinity for the stationary phase and solubility in the eluent. ucl.ac.uk Fractions are collected and can be further analyzed to isolate pure this compound.

Advanced Spectrometric and Chromatographic Characterization

Following extraction and isolation, a combination of chromatographic and spectrometric techniques is employed for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds. notulaebotanicae.ro In GC, the extracted sample is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. gsconlinepress.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the National Institute of Standards and Technology (NIST) library. gsconlinepress.comnist.gov Quantification can be performed by creating a calibration curve using known concentrations of a pure standard.

Table 2: GC-MS Data for this compound

Parameter Value Reference
Molecular Formula C₁₄H₂₆O nist.govnih.gov
Molecular Weight 210.36 g/mol nih.gov
CAS Registry Number 85896-31-7 nist.govnih.gov

| Major Mass Spectral Peaks (m/z) | 41, 55, 67 | nih.gov |

When studying the biological relevance of this compound, particularly in the context of insect chemical communication, Gas Chromatography-Electroantennographic Detection (GC-EAD) is an invaluable tool. nih.govscience.gov This technique couples a gas chromatograph with an insect antenna as a biological detector. science.gov The effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or FID) and the other to the insect antenna. nih.gov

If a compound eluting from the GC column is biologically active and elicits a response from the olfactory receptor neurons on the antenna, a measurable electrical potential (depolarization) is generated. usgs.gov This response is recorded as a peak on the electroantennogram. By comparing the retention times of the GC-FID peaks with the corresponding EAD-active peaks, researchers can pinpoint the specific compounds in a complex mixture that are detected by the insect. nih.govpsu.edu This bioassay-guided approach is highly specific and sensitive for identifying semiochemicals like this compound. science.gov

To ensure the unambiguous identification of this compound, especially in complex mixtures where isomers may be present, the use of retention indices (RI) is crucial. researchgate.net The retention index relates the retention time of a compound to the retention times of a series of n-alkanes analyzed under the same chromatographic conditions. mdpi.com This value is more reproducible between different laboratories and instruments than the retention time alone. researchgate.net

The calculated retention index for an unknown peak is compared with published or database values for candidate compounds. For this compound, the Kovats retention index on a semi-standard non-polar column is reported to be 1608. nih.gov

Confirmation of the compound's identity is further strengthened by comparing its mass spectrum with entries in established mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library. nist.govnih.gov These libraries contain a vast collection of mass spectra for known compounds, allowing for a direct comparison and a high degree of confidence in the identification. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Hexane
Dichloromethane

Strategies for Isomer Separation and Purity Assessment

The analytical characterization of this compound, an unsaturated long-chain aldehyde, requires robust methodologies to differentiate between its potential isomers and to accurately determine its purity. The presence of a carbon-carbon double bond gives rise to geometric isomers (E and Z), and if chiral centers are present, enantiomers and diastereomers may also exist. Assessment strategies rely heavily on chromatographic and spectroscopic techniques.

Chromatographic Separation of Isomers

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the separation of this compound isomers.

Gas Chromatography (GC): GC is a cornerstone for the analysis of volatile compounds like long-chain aldehydes. The choice of stationary phase is critical for separating closely related isomers.

Geometric Isomer Separation: The separation of E and Z isomers of unsaturated aldehydes can be achieved using capillary GC columns with polar stationary phases. The different dipole moments and shapes of the isomers lead to differential interactions with the stationary phase, resulting in distinct retention times. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced peak capacity and resolution. researchgate.netnih.gov In some cases, columns impregnated with silver nitrate (B79036) (AgNO₃) have been used, as the silver ions interact differently with the π-bonds of cis and trans isomers, facilitating their separation. researchgate.net

Chiral Isomer Separation: If chiral variants of this compound are to be separated, chiral GC columns are necessary. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin), which allows for the enantioselective separation of chiral molecules.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Long-Chain Aldehyde Analysis

ParameterTypical SpecificationPurpose
Column TypeFused Silica Capillary Column (e.g., DB-5MS, DB-WAX)Provides high resolution. Choice of non-polar (DB-5MS) or polar (DB-WAX) phase depends on the specific separation required.
Column Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions for good separation efficiency and sample capacity.
Oven Temperature ProgramInitial: 50-70°C, Ramp: 5-10°C/min, Final: 250-280°CGradual temperature increase allows for the separation of compounds with a range of boiling points.
Carrier GasHelium or HydrogenInert mobile phase to carry the analyte through the column.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification. MS for identification based on mass-to-charge ratio and fragmentation patterns. ontosight.ai

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives of this compound, reversed-phase HPLC (RP-HPLC) is a suitable alternative. Separation is based on the differential partitioning of the isomers between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation of E/Z isomers of unsaturated aldehydes has been demonstrated using RP-HPLC. researchgate.netrsc.org To enhance detection by UV-Vis, aldehydes are often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov

Purity Assessment

Purity assessment involves quantifying the main compound and identifying any impurities, which may include isomers, starting materials, by-products, or degradation products like the corresponding carboxylic acid formed via oxidation. mdpi.com

Chromatographic Purity: The purity of a this compound sample can be determined using GC-FID. The peak area of the principal component relative to the total area of all peaks in the chromatogram gives a percentage purity value. For instance, a certificate of analysis for a related compound, (7Z)-7-Tetradecenal, reported a purity of 92.82% by GC. lgcstandards.com

Spectroscopic Analysis: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming the structure and assessing the purity of this compound.

Mass Spectrometry (MS): When coupled with GC, MS provides fragmentation patterns that are unique to a molecule's structure. The molecular ion peak (M⁺) confirms the molecular weight of this compound (210.36 g/mol ). Specific fragmentation patterns can help distinguish between positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity determination without the need for a reference standard.

¹H NMR: The proton NMR spectrum provides key information. The aldehydic proton (-CHO) gives a characteristic, highly deshielded signal in the δ 9.4–9.8 ppm region. mdpi.comlibretexts.org Protons on the double bond (vinylic protons) typically appear between δ 5.0 and 6.5 ppm, and the coupling constants (J-values) between them can be used to assign the E or Z geometry. Protons on the carbon adjacent to the carbonyl group (α-protons) resonate around δ 2.2–2.5 ppm. oregonstate.edu

Table 2: Characteristic NMR Chemical Shifts for Unsaturated Aldehydes

Functional GroupNucleusTypical Chemical Shift (δ, ppm)Reference
Aldehyde¹H (-CHO)9.4 - 9.8 mdpi.comlibretexts.org
Aldehyde (Carbonyl)¹³C (>C=O)190 - 215 libretexts.org
Vinylic¹H (-CH=CH-)5.0 - 6.5 nih.gov
α-Methylene¹H (-CH₂-CHO)2.2 - 2.5 oregonstate.edu
Allylic¹H (-CH₂-CH=CH-)~2.0 nih.gov

By combining these chromatographic and spectroscopic methods, a comprehensive profile of this compound can be established, ensuring accurate isomer identification and a reliable assessment of its purity.

Advanced Research Applications and Future Directions

Integrated Pest Management Strategies

The use of semiochemicals, such as tetradec-13-enal, is a cornerstone of modern Integrated Pest Management (IPM). These compounds offer a species-specific and environmentally benign alternative to broad-spectrum pesticides. Research is concentrated on optimizing their application for monitoring and controlling pest populations.

Pheromone traps are an efficient and specific tool for detecting the presence of insect pests and monitoring their population dynamics over time. openagrar.de The development of effective monitoring tools is a multi-faceted process that relies on the correct identification and synthesis of the active pheromone components. While lures are commercially available for many key pest species, their effectiveness can vary significantly due to factors like the purity of the chemical ingredients and the type of dispenser used. openagrar.de

For instance, related aldehyde compounds have proven critical in developing effective monitoring systems. (Z)-9-Tetradecenal is a key sex pheromone component for various moth species, including the agricultural pests Helicoverpa armigera and Helicoverpa zea. Field studies have demonstrated that incorporating (Z)-9-Tetradecenal into pheromone traps can substantially increase the capture rate of male moths, thereby improving the sensitivity and reliability of monitoring efforts. Similarly, research on the invasive spotted lanternfly (Lycorma delicatula) has identified related C14 compounds as potential pheromones; for example, (Z)-tetradec-4-ene was found to be attractive to male fourth-instar nymphs. nih.gov

The success of these monitoring tools requires a thorough understanding of the insect's behavior, the chemical ecology, and the stability of the active ingredients under field conditions. openagrar.de Ongoing research focuses on quality control and the development of standardized lures to ensure consistent and comparable results for farmers and pest management professionals. openagrar.de

A significant challenge in the use of pheromones like this compound is their inherent instability and volatility. Aldehydes can be susceptible to degradation from environmental factors such as light, heat, and oxygen, which limits their persistence in the field. societyforindustrialchemistry.com To overcome this, researchers are developing advanced formulations that protect the active ingredient and control its release over an extended period. societyforindustrialchemistry.comjddtonline.info

Microencapsulation and nanoencapsulation are leading technologies in this area. societyforindustrialchemistry.com These processes involve enclosing tiny particles of the pheromone within a protective polymeric shell or matrix. jddtonline.infobiotech-bios.com This coating acts as a physical barrier, shielding the compound from degradation while allowing for a slow, sustained release. societyforindustrialchemistry.combiotech-bios.com

A prominent example involves the management of the carob moth, Ectomyelois ceratoniae, a major pest of pomegranates. Its primary sex pheromone component, (Z,E)-9,11,13-tetradec-atrienal, is notoriously unstable. researchgate.netresearchgate.netresearchgate.net Researchers successfully developed a nanocapsule gel formulation for this pheromone. This innovative approach was shown to be superior to unformulated pheromone, providing better protection and a controlled release profile. researchgate.netresearchgate.netresearchgate.net The benefits of such formulations include:

Enhanced chemical and thermal stability. societyforindustrialchemistry.com

Protection against environmental degradation. jddtonline.info

Prolonged effectiveness, reducing the need for frequent reapplication. societyforindustrialchemistry.com

Conversion of liquid pheromones into an easier-to-handle solid form. biotech-bios.com

These formulation innovations are critical for moving pheromones from research to commercially viable and reliable products for mating disruption and mass trapping. researchgate.net

The ultimate test of any pheromone-based tool is its performance in the field. Efficacy studies are conducted in relevant agricultural and ecological settings to validate the effectiveness of new formulations and delivery systems.

Wind tunnel and field trapping experiments are common methods for evaluating performance. For the nanoencapsulated formulation of the Ectomyelois ceratoniae pheromone, studies demonstrated its superior efficacy. In field trials conducted in pomegranate orchards, the nanocapsule gel formulation remained attractive to male moths for up to four weeks. researchgate.netresearchgate.net In contrast, other formulations, including the unformulated pheromone, did not induce trap catches for more than three weeks. researchgate.netresearchgate.net The use of a nano-gel pheromone formulation for the Red Palm Weevil also resulted in significantly higher trap catches compared to controls over two consecutive seasons. researchgate.net

These studies confirm that advanced formulations like nanocapsules can significantly enhance the longevity and effectiveness of pheromone lures. researchgate.net Such improvements make the use of pheromones in mating disruption and monitoring programs more practical and economically feasible for large-scale agriculture. researchgate.net

Applications in Organic Synthesis and Materials Science

Beyond its role in chemical ecology, the molecular structure of this compound makes it a valuable precursor and building block in the field of organic synthesis.

The carbon skeleton of this compound, featuring a long aliphatic chain and a terminal aldehyde group, serves as a versatile starting point for constructing more complex molecules. Organic chemists utilize such structures as synthons, which are molecular fragments designed for assembly into larger, often biologically active, compounds. rsc.org

A significant example is the use of a closely related analog, (Z)-14-(pyridin-3′-yl)tetradec-11-enal, in the first asymmetric synthesis of (−)-nakinadine A. acs.orgacs.org Nakinadines are a family of alkaloids isolated from marine sponges, and their synthesis is a complex challenge. acs.org The tetradecenal derivative served as a key intermediate, participating in a crucial Mannich-type reaction to establish the correct stereochemistry of the final natural product. The total synthesis of (−)-nakinadine A was achieved in 10 steps starting from 11-bromoundecan-1-ol, highlighting the utility of the C14 aldehyde structure in building intricate molecular architectures. acs.orgacs.org

Furthermore, related tetradecenal structures are employed in various synthetic pathways, demonstrating the adaptability of this chemical scaffold. unimi.it

The application of this compound and its derivatives as building blocks for complex bioactive molecules like the nakinadine alkaloids is well-established. acs.orgacs.org A logical extension of this utility is their potential incorporation into novel biological probes. Biological probes are specialized molecules, such as fluorescently tagged ligands or affinity labels, used to study biological processes within cells or organisms.

While its direct use as a key synthon for complex natural products is documented, the specific exploration of this compound for the synthesis of targeted biological probes is a promising future direction that is not yet extensively reported in scientific literature. The long lipid chain could be valuable for creating probes that interact with cell membranes or other lipophilic environments, while the aldehyde handle offers a reactive site for conjugation to reporter molecules.

Further Elucidation of Bioactive Potential

The ongoing scientific exploration of this compound and its isomers is gradually uncovering a range of biological activities. Found within various plant species, this long-chain aldehyde is a subject of research aimed at understanding its potential contributions to the medicinal properties of these natural sources.

Detailed Investigations into Antimicrobial and Other Pharmacological Properties

This compound has been identified as a constituent in plant extracts that exhibit notable pharmacological effects, particularly antimicrobial and anti-inflammatory properties. Research into the essential oil of Coriandrum sativum (Cilantro) leaves cultivated in Saudi Arabia identified a related isomer, trans-tetradec-2-enal, as one of the 46 compounds present. nih.gov This essential oil demonstrated superior antimicrobial activity against several microorganisms and also showed strong anti-inflammatory effects in vitro. nih.govresearchgate.net

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of stem bark extracts from Ximenia americana detected the presence of this compound. gsconlinepress.com Extracts from this plant are traditionally used for medicinal purposes and have been reported to possess antimicrobial properties, which may be attributable to the complex mixture of phytochemicals present, including various alkaloids, saponins, and aldehydes like this compound. gsconlinepress.com Another study also identified this compound in Ximenia americana and proceeded with computational analyses to investigate its antibacterial potential. researchgate.net The ootheca (egg case) of the Egyptian Pygmy mantis (Miomantis paykullii) was also found to contain (E)-tetradec-2-enal, and the crude extract showed antibacterial activity against both gram-positive and gram-negative bacteria. ekb.eg

Table 1: Observed Pharmacological Activities in Extracts Containing this compound or its Isomers

Plant/Source Isomer Identified Observed Activity of Extract Other Major Compounds Citation(s)
Coriandrum sativum L. (Cilantro) leaves trans-tetradec-2-enal (3.14%) Antimicrobial, Anti-inflammatory 1-decanol, decanal, trans-2-dodecen-1-ol nih.govresearchgate.net
Ximenia americana stem bark This compound (6.23%) General antimicrobial properties noted cis-Vaccenic acid, 13-Octadecenoic acid gsconlinepress.com
Egyptian Pygmy Mantis Ootheca (E)-Tetradec-2-enal Antibacterial (E)-Hexadec-2-enal, 1-Tetradecanol ekb.eg

Academic Exploration of Structure-Odor Relationships for Flavor and Fragrance Research

The relationship between a molecule's structure and its perceived scent is a central theme in flavor and fragrance research. doingsts.com For long-chain aldehydes, this relationship can be complex. Despite being identified in aromatic plants, this compound does not have a well-established profile in the flavor and fragrance industry. One industry resource explicitly states that 13-tetradecenal is not recommended for fragrance or flavor use. thegoodscentscompany.com

However, related unsaturated aldehydes are known contributors to the aroma profiles of various products. For instance, an isomer, (E)-Tetradec-2-enal, has been identified as a volatile component in instant black tea powder. nih.gov Aldehydes are frequently identified as key odor-producing compounds in foods like rice, where their presence, often resulting from lipid oxidation, can contribute to both fresh and off-flavors. researchgate.net The study of volatile compounds in cut lily flowers also highlights the importance of aldehydes in creating floral and fruity aromas. frontiersin.org

The exploration of structure-odor relationships often involves comparing structurally similar molecules to understand how features like chain length and the position of double bonds affect interactions with olfactory receptors. While this compound itself is not a focus, the broader research into how aldehydes contribute to the scent of tea, tequila, and flowers provides the academic framework for any future sensory evaluation of this specific compound. nih.govfrontiersin.orgacs.org

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly valuable for predicting and understanding the interactions between small molecules like this compound and biological macromolecules. These in silico techniques provide insights that can guide further experimental research.

Docking Studies with Olfactory Receptors and Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor or enzyme. amazonaws.com This method is instrumental in fields ranging from drug discovery to olfaction research. amazonaws.comwikipedia.org

This compound has been included in computational screening studies to evaluate its potential as a bioactive compound. In one preliminary in silico analysis, this compound, identified as a phytochemical in Coriandrum sativum, was docked against the main protease of the SARS-CoV-2 virus to explore its potential as a viral inhibitor. amazonaws.comamazonaws.com

In the context of antimicrobial research, compounds identified in an extract of Ximenia americana, including this compound, were subjected to molecular docking against several bacterial enzyme active sites. researchgate.net The targets included critical enzymes for bacterial survival such as dihydrofolate reductase and enoyl-acyl-carrier-protein reductase, suggesting a computational approach to identify potential antibacterial agents. researchgate.net

Furthermore, docking simulations are a cornerstone of modern olfaction theory, which posits that the sense of smell arises from the physical binding of odorant molecules to olfactory receptors (ORs). wikipedia.org While no specific docking studies of this compound with a human olfactory receptor were found, research on related molecules provides a clear precedent. For example, studies have successfully used docking to investigate how α,β-unsaturated aldehydes interact with bacterial luciferases and how various ligands bind to human olfactory receptors like OR1A1. nih.govmdpi.comgenominfo.org

Table 2: Representative Molecular Docking Studies of this compound and Related Aldehydes

Compound Protein Target Study Focus Citation(s)
This compound SARS-CoV-2 Main Protease In silico screening of phytochemicals for potential antiviral activity. amazonaws.comamazonaws.com
This compound Bacterial Enzymes (e.g., Dihydrofolate reductase) In silico investigation of compounds from Ximenia americana for antibacterial potential. researchgate.net
α,β-Unsaturated Aldehydes (e.g., (E)-tetradec-2-enal) Bacterial Luciferase (from P. leiognathi) To examine substrate scope and structure-activity relationships. nih.gov
Various Odorants Human Olfactory Receptors (e.g., OR1A1, OR2W1) To identify novel agonists and understand ligand-receptor interactions. mdpi.comgenominfo.org

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions than static docking. By simulating the movements of atoms over time, MD can reveal the stability of a docked pose, the conformational changes in the protein, and the key residues involved in maintaining the interaction.

This technique has been applied in studies involving extracts containing this compound. Following molecular docking of compounds from Ximenia americana to bacterial enzyme targets, MD simulations were performed. researchgate.net These simulations showed residue fluctuations in the docked proteins, providing deeper insight into the stability and dynamics of the ligand-enzyme complexes. researchgate.net

In the field of olfaction, MD simulations are critical for validating docking results and understanding how an odorant activates a receptor. For example, MD simulations were used to validate the binding of novel pheromone analogs to an insect pheromone receptor and to study the interaction of heparin with a specific olfactory receptor (OR2C1) involved in sperm capacitation. biorxiv.orgnih.gov These studies illustrate how MD can elucidate the fine details of the binding event, such as identifying the specific amino acids within a binding pocket that form stable interactions with the ligand. nih.gov

Emerging Research Areas and Unexplored Functions

The current body of research on this compound, while limited, opens several avenues for future investigation. Its identification in medicinal plants with known antimicrobial and anti-inflammatory effects strongly suggests the need for its isolation in pure form. nih.govgsconlinepress.comresearchgate.net Subsequent in vitro and in vivo testing is a critical next step to move beyond computational predictions and studies of crude extracts to confirm and quantify its specific bioactive potential.

The structural similarity of this compound to known insect pheromones—which are often long-chain unsaturated aldehydes—points to a largely unexplored role in chemical ecology. Research into its potential as a semiochemical could have applications in pest management or in understanding plant-insect interactions. The use of advanced machine learning and generative adversarial networks (GANs) to design novel pheromone analogs highlights a cutting-edge approach that could be applied to molecules like this compound. biorxiv.org

Finally, the discrepancy between its presence in aromatic plants and its lack of a defined role in the flavor and fragrance industry presents an opportunity. nih.govthegoodscentscompany.com A thorough sensory analysis of the pure compound could clarify its organoleptic properties, potentially identifying it as a novel flavor or fragrance ingredient or explaining its current disuse.

Biotechnological Production and Metabolic Engineering for Sustainable Sourcing

The chemical synthesis of insect pheromones like this compound can be complex and costly, often relying on petroleum-based precursors and generating hazardous waste. As a result, researchers are increasingly exploring biotechnological routes, specifically metabolic engineering of microorganisms, to create sustainable and economically viable production platforms. This approach harnesses the cell's natural machinery to convert simple feedstocks, such as glucose, into high-value chemicals.

Metabolic engineering aims to modify the genetic and regulatory processes within microbial cells to overproduce a target compound. For a fatty aldehyde like this compound, this typically involves engineering the fatty acid synthesis (FAS) pathway. osti.gov Key strategies include:

Host Selection: Common microbial hosts for metabolic engineering include Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms are well-characterized, grow rapidly on simple media, and have a vast array of genetic tools available for their modification. researchgate.net

Pathway Elongation and Modification: To produce a 14-carbon chain, the native FAS pathway of the host organism is engineered. This can involve introducing heterologous enzymes to control chain length specificity.

Terminal Functionalization: Once the C14 fatty acid precursor is synthesized, it must be converted into an aldehyde. This is often achieved by introducing a carboxylic acid reductase (CAR) enzyme, which converts the fatty acid to an aldehyde.

Increasing Precursor Supply: Enhancing the flow of carbon towards the FAS pathway is crucial. This can be done by overexpressing key enzymes like acetyl-CoA carboxylase.

Blocking Competing Pathways: To maximize the yield of the desired product, competing metabolic pathways that drain the precursor pool (e.g., β-oxidation, a process that degrades fatty acids) are often knocked out or downregulated.

A patent for producing insect pheromones highlights the potential of using genetically modified microorganisms, detailing the introduction of specific genes to create desired chemical structures. google.com While the commercial-scale microbial production of this compound is still in development, the foundational strategies have been successfully applied to a variety of other oleochemicals, demonstrating the feasibility of this approach. osti.gov

Table 1: Potential Strategies for Biotechnological Production of this compound
Engineering StrategyDescriptionTarget Microbial HostPotential Benefit
Host Organism SelectionUtilizing well-understood and genetically tractable microbes.Escherichia coli, Saccharomyces cerevisiaeRapid growth, established genetic tools, and scalable fermentation.
Fatty Acid Synthase (FAS) EngineeringModifying the FAS pathway to favor the production of 14-carbon chain fatty acids.E. coli, S. cerevisiaeIncreases the primary precursor for this compound.
Carboxylic Acid Reductase (CAR) IntroductionIntroducing an enzyme to convert the C14 fatty acid into the final aldehyde product.E. coli, S. cerevisiaeEnables the specific synthesis of the target aldehyde.
Disruption of Degradation PathwaysDeleting or inhibiting genes responsible for the breakdown of fatty acids (β-oxidation).E. coli, S. cerevisiaePrevents loss of the product and increases final yield.

Broader Environmental and Climate Change Impacts on Pheromone Communication

Chemical communication in insects is a finely tuned process that is highly susceptible to environmental disruption. nih.gov The increasing pace of climate change and atmospheric pollution poses a significant threat to the integrity of pheromone signals, including those involving this compound. slu.sefrontiersin.org

Temperature Effects: Increased global temperatures can directly impact multiple stages of pheromone communication. researchgate.net Elevated temperatures can:

Alter Pheromone Production: Thermal stress may affect the enzymatic activity responsible for pheromone biosynthesis in insects, potentially altering the quantity or composition of the pheromone blend released. researchgate.net

Increase Volatility and Degradation: Higher ambient temperatures increase the evaporation rate of pheromone components. While this may initially expand the signal's reach, it can also lead to faster degradation, reducing the signal's lifespan and effective distance. researchgate.net For compounds with double bonds, like this compound, this can also increase the rate of thermal decomposition.

Atmospheric Pollutants: Air pollutants, particularly reactive gases like ozone (O₃) and nitrogen oxides (NOx), can degrade pheromone molecules. slu.se These pollutants are powerful oxidizing agents that can react with the carbon-carbon double bonds present in many pheromones, including the terminal double bond in this compound. slu.se This chemical reaction alters the structure of the pheromone, rendering it unrecognizable to the receiving insect and effectively destroying the signal. This can reduce pollination, diminish reproductive success, and disrupt the ability of natural enemies to find their prey. slu.sefrontiersin.org

Elevated Carbon Dioxide (CO₂): Rising CO₂ levels primarily affect insect-plant interactions but can have indirect consequences for pheromone communication. slu.se Elevated CO₂ can alter the chemistry of host plants, which may, in turn, affect the insect's physiological state and its capacity for pheromone production and signaling. frontiersin.org Changes in plant metabolites could lead to shifts in herbivore feeding patterns, potentially altering insect distribution and population dynamics, thereby affecting mating encounters. frontiersin.org

Other Environmental Factors: Factors such as wind speed and relative humidity can also influence the dispersal and concentration of pheromone plumes in the air. nih.gov Furthermore, environmental contaminants like smoke from fires can interfere with the reception of chemical signals by physically blocking or accumulating on insect antennae. emerginginvestigators.org

Table 2: Summary of Environmental and Climate Change Impacts on Pheromone Communication
Environmental FactorMechanism of ImpactPotential Consequence for this compound Signaling
Increased TemperatureAlters insect physiology and pheromone volatility/stability. researchgate.netChanges in production rate; faster signal degradation, reducing communication range and duration.
Ozone (O₃) and Nitrogen Oxides (NOx)Chemical degradation of pheromone molecules via oxidation of double bonds. slu.seDestruction of the chemical signal, leading to failed mate-finding.
Elevated Carbon Dioxide (CO₂)Indirect effects via altered host plant chemistry and insect physiology. slu.sefrontiersin.orgPotential shifts in insect fitness and reproductive capacity, indirectly affecting signaling.
Smoke and ParticulatesPhysical interference with chemoreception. emerginginvestigators.orgBlocks antennal sensilla, preventing the detection of the pheromone signal.

Q & A

Q. What protocols ensure ethical reporting of this compound research, particularly in studies involving ecological or toxicological impacts?

  • Methodological Answer : Adhere to FAIR data principles: publish raw spectra/chromatograms in repositories (e.g., Figshare) with DOI links. For ecological studies, comply with Nagoya Protocol guidelines for biodiversity access. Disclose conflicts of interest (e.g., funding sources) and validate toxicity thresholds via independent lab replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.